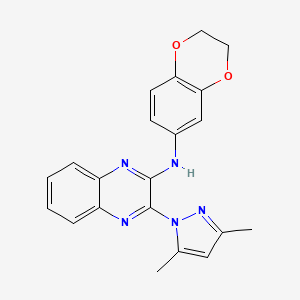

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine, often involves multicomponent reactions, cyclization, and substitution reactions. A common approach involves the reaction of diketo compounds with aromatic diamines in the presence of catalysts to form quinoxaline cores. Specific methodologies might include phosphine-free Mn-complex catalyzed dehydrogenative C-C and C-heteroatom bond formation, offering a sustainable approach to synthesize quinoxaline derivatives (Das, Mondal, & Srimani, 2018).

Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

Quinoxaline derivatives have been synthesized for their potential cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxicity, with some compounds showing IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. This highlights the therapeutic potential of quinoxaline derivatives in cancer treatment (Deady et al., 2003).

Electrochemical Studies and Thermodynamics

Comparative electrochemical studies of quinoxaline and its derivatives reveal complex redox behaviors, which are critical in understanding their biological importance and industrial applications. These studies offer insights into the kinetic and thermodynamic parameters of redox processes involving quinoxaline compounds, contributing to the development of electrochemical sensors and other analytical devices (Rupar et al., 2018).

Apoptosis Induction

Certain N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, structurally related to quinoxaline derivatives, have been identified as potent inducers of apoptosis in cancer cells. This discovery opens avenues for developing new chemotherapeutic agents that can selectively induce cell death in cancerous tissues, thereby providing a potential treatment strategy for various solid tumors (Zhang et al., 2008).

Heterocyclic Amine Metabolism and Biomonitoring

The metabolic transformation and biomonitoring of heterocyclic aromatic amines (HAs) like MeIQx, derived from cooked meats, have been extensively studied. These studies shed light on the metabolic pathways and potential health risks associated with HA exposure, contributing to food safety and public health guidelines (Stillwell et al., 1999).

Novel Synthetic Methods

Research on quinoxaline derivatives also focuses on novel synthetic methods, such as the synthesis of benzimidazoles and quinoxalines through iridium-catalyzed acceptorless dehydrogenative alkylation. This method represents a sustainable approach to synthesizing N-heteroaromatic compounds, which are crucial in pharmaceutical and chemical industries (Hille et al., 2014).

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-13-11-14(2)26(25-13)21-20(23-16-5-3-4-6-17(16)24-21)22-15-7-8-18-19(12-15)28-10-9-27-18/h3-8,11-12H,9-10H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIVMMDUNCZSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCCO5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-bis[(3-fluorobenzyl)thio]isothiazole-4-carbonitrile](/img/structure/B4621857.png)

![N-allyl-2-{[(6-bromo-2-naphthyl)oxy]acetyl}hydrazinecarbothioamide](/img/structure/B4621858.png)

![5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4621865.png)

![2-[(pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4621868.png)

![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4621876.png)

![2,2-dibromo-N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide](/img/structure/B4621897.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4621913.png)

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621928.png)

![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621933.png)